molecular formula C17H32N4O2 B515452 N',N'-BIS[(Z)-1,2-DIMETHYLPROPYLIDENE]HEPTANEDIHYDRAZIDE

N',N'-BIS[(Z)-1,2-DIMETHYLPROPYLIDENE]HEPTANEDIHYDRAZIDE

Cat. No.: B515452
M. Wt: 324.5g/mol
InChI Key: LVKKEAKXZPDEFF-DJTQBEGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~,N’~7~-bis(1,2-dimethylpropylidene)heptanedihydrazide is a chemical compound with the molecular formula C17H32N4O2 and a molecular weight of 324.5 g/mol

Chemical Reactions Analysis

N’~1~,N’~7~-bis(1,2-dimethylpropylidene)heptanedihydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reactions with halogenated compounds. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’~1~,N’~7~-bis(1,2-dimethylpropylidene)heptanedihydrazide has potential applications in several scientific research areas. In chemistry, it can be used as a reagent or intermediate in organic synthesis. In biology and medicine, it may have potential as a therapeutic agent or in the development of new drugs. In industry, it could be used in the production of specialty chemicals or materials .

Comparison with Similar Compounds

N’~1~,N’~7~-bis(1,2-dimethylpropylidene)heptanedihydrazide can be compared with other similar compounds, such as other hydrazides and hydrazones. These compounds share similar structural features but may differ in their reactivity, stability, and applications.

Properties

Molecular Formula

C17H32N4O2

Molecular Weight

324.5g/mol

IUPAC Name

N,N'-bis[(Z)-3-methylbutan-2-ylideneamino]heptanediamide

InChI

InChI=1S/C17H32N4O2/c1-12(2)14(5)18-20-16(22)10-8-7-9-11-17(23)21-19-15(6)13(3)4/h12-13H,7-11H2,1-6H3,(H,20,22)(H,21,23)/b18-14-,19-15-

InChI Key

LVKKEAKXZPDEFF-DJTQBEGKSA-N

Isomeric SMILES

CC(/C(=N\NC(=O)CCCCCC(=O)N/N=C(\C(C)C)/C)/C)C

SMILES

CC(C)C(=NNC(=O)CCCCCC(=O)NN=C(C)C(C)C)C

Canonical SMILES

CC(C)C(=NNC(=O)CCCCCC(=O)NN=C(C)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.